molecular formula C7H6ClIN2O B13674219 4-Chloro-2-iodobenzohydrazide

4-Chloro-2-iodobenzohydrazide

Cat. No.: B13674219
M. Wt: 296.49 g/mol
InChI Key: NRIDBCQKGBDDRH-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodobenzohydrazide typically involves the reaction of 4-chloro-2-iodobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The general reaction scheme is as follows:

4-Chloro-2-iodobenzoic acid+Hydrazine hydrateThis compound+Water\text{4-Chloro-2-iodobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-Chloro-2-iodobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst can be used for hydrazone formation.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products Formed

    Substitution Reactions: Products with different halogen or functional group substitutions.

    Condensation Reactions: Hydrazones with various substituents.

    Oxidation Reactions: Oxidized derivatives of the original compound.

Scientific Research Applications

4-Chloro-2-iodobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has potential antimicrobial and cytotoxic properties, making it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodobenzohydrazide is not fully understood. it is believed to interact with biological molecules through its hydrazide group, which can form covalent bonds with various functional groups in proteins and other biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzohydrazide: Lacks the chlorine atom but has similar chemical properties.

    4-Chloro-2-methylaniline: Contains a chlorine atom and an amine group but lacks the iodine atom and hydrazide group.

    4-Chloro-2-nitroaniline: Contains a chlorine atom and a nitro group but lacks the iodine atom and hydrazide group.

Uniqueness

4-Chloro-2-iodobenzohydrazide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the hydrazide functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H6ClIN2O

Molecular Weight

296.49 g/mol

IUPAC Name

4-chloro-2-iodobenzohydrazide

InChI

InChI=1S/C7H6ClIN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12)

InChI Key

NRIDBCQKGBDDRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C(=O)NN

Origin of Product

United States

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